(1-methyl-1H-indazol-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula CHClN. This compound is a derivative of indazole, which consists of a fused benzene and pyrazole ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and pharmaceuticals. The compound is identified by the CAS number 1357945-57-3 and has been utilized in studies related to enzyme inhibition and potential therapeutic applications .
The synthesis of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride involves several key steps:
Industrial methods for synthesizing this compound often employ continuous flow reactions and automated systems to optimize efficiency and yield.
The molecular structure of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride can be represented as follows:
This compound exhibits a yellow solid appearance with a molecular weight of approximately 258.053 g/mol .
(1-methyl-1H-indazol-6-yl)methanamine hydrochloride is capable of undergoing several types of chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (1-methyl-1H-indazol-6-yl)methanamine hydrochloride is primarily linked to its role as an inhibitor of specific enzymes, such as phosphodiesterases. By inhibiting these enzymes, the compound can affect various biochemical pathways, potentially leading to therapeutic effects in conditions like inflammation or other diseases where phosphodiesterase activity plays a critical role .
The physical properties of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride include:
Chemical properties include its reactivity in oxidation and reduction reactions, as well as its ability to undergo nucleophilic substitutions .
(1-methyl-1H-indazol-6-yl)methanamine hydrochloride has several applications in scientific research:
Due to its structural properties and biological activity, this compound represents a valuable asset in medicinal chemistry and pharmaceutical development .
The indazole scaffold central to (1-methyl-1H-indazol-6-yl)methanamine hydrochloride is constructed through two primary cyclization strategies: hydrazone cyclization and catalytic ring closure.
The classical route involves acid-catalyzed cyclization of ortho-substituted benzaldehyde phenylhydrazones. Using 2-fluorobenzaldehyde derivatives, condensation with hydrazine at 80°C in DMF yields the indazole core. This method achieves 68–72% yields after recrystallization (ethanol/water), but regioselectivity remains challenging due to competing 2H-indazole formation [6] [8]. Recent advances employ ortho-nitrobenzaldehydes with reductive cyclization (SnCl₂/HCl), generating the indazole ring while simultaneously reducing the nitro group—a critical step for subsequent 6-position functionalization [6].
Palladium-catalyzed methods significantly improve regiocontrol. Buchwald-Hartwig amination of ortho-halogenated aryl ketones with hydrazines enables N–N bond formation under mild conditions (Pd₂(dba)₃/XPhos, 60°C). This method achieves >90% regioselectivity for the 1H-tautomer and reduces metal contamination to <5 ppm [6] [10]. Continuous flow systems further enhance efficiency, reducing reaction times by 40% compared to batch processes while maintaining yields above 85% [8].
Table 1: Cyclization Methods for Indazole Core Synthesis
Method | Conditions | Yield (%) | Regioselectivity (1H:2H) | Reference |
---|---|---|---|---|
Hydrazone Cyclization | HCl/EtOH, reflux, 12 h | 68–72 | 3:1 | [6] |
Reductive Cyclization | SnCl₂/HCl, 60°C, 6 h | 75 | 5:1 | [8] |
Pd-Catalyzed Amination | Pd₂(dba)₃/XPhos, K₂CO₃, 60°C, 3 h | 92 | >20:1 | [10] |
N-methylation dictates tautomeric stability and influences hydrochloride salt crystallinity.
Methyl iodide (MeI) in acetone with K₂CO₃ base affords 88–92% methylation at the indazole N1 position, confirmed by ¹H NMR (singlet at δ 4.15 ppm). Dimethyl sulfate (DMS) in toluene at 40°C achieves similar yields but generates sulfate salts requiring additional purification. MeI offers superior atom economy, while DMS reduces costs by 30% in industrial-scale syntheses [4] [10].
Solvent polarity critically impacts methylation kinetics. DMF enhances reagent solubility but promotes quaternary salt impurities; acetone minimizes side products. Weak bases (K₂CO₃) preserve ring integrity, while strong bases (NaOH) cause demethylation. Optimal conditions (MeI in acetone/K₂CO₃, 50°C, 4 h) achieve 95% conversion with <2% O-methylation byproducts [10].
Table 2: Methylation Agents and Performance Metrics
Methylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
Methyl Iodide | Acetone | K₂CO₃ | 50 | 92 | 99.2% |
Dimethyl Sulfate | Toluene | K₂CO₃ | 40 | 90 | 98.5% |
Methyl Iodide | DMF | Cs₂CO₃ | 25 | 85 | 96.8% |
Introducing the aminomethyl group requires precise control of electrophilic substitution and reduction pathways.
Direct aminomethylation employs formaldehyde and ammonium acetate in glacial acetic acid under reflux. The electrophilic substitution generates a carbinolamine intermediate, reduced in situ by NaBH₃CN to yield the aminomethyl derivative. This one-pot method achieves 75% yield but requires strict stoichiometry control (formaldehyde:amine = 1.5:1) to prevent bis-aminomethylation [4] [8].
Bromination at the 6-position (NBS/benzoyl peroxide, CCl₄) yields 6-bromomethyl-1-methyl-1H-indazole, followed by nucleophilic substitution with phthalimide-K⁺ (DMF, 70°C). Hydrazinolysis liberates the free amine. Alternatively, mesylate intermediates (methanesulfonyl chloride, Et₃N) enable azide displacement (NaN₃, DMSO) and subsequent Staudinger reduction. The bromide route achieves higher yields (82% vs. 75% for mesylate) but generates genotoxic impurities requiring specialized handling [7] [8].
Table 3: Aminomethylation Routes and Efficiency
Method | Reagents | Key Intermediate | Yield (%) | Purity |
---|---|---|---|---|
Formaldehyde-Ammonia | HCHO, NH₄OAc, NaBH₃CN, HOAc | Carbinolamine | 75 | 97.5% |
Bromide Displacement | NBS, PhthK, N₂H₄·H₂O | 6-Bromomethylindazole | 82 | 98.8% |
Mesylate-Azide Reduction | MsCl, NaN₃, PPh₃ | 6-Mesyloxymethylindazole | 75 | 97.0% |
Salt formation enhances stability and crystallinity for pharmaceutical applications.
The free base (1-methyl-1H-indazol-6-yl)methanamine (pKb = 4.2) undergoes titration with HCl in isopropanol at 0–5°C. Maintaining pH < 3.0 ensures complete protonation, monitored via inline FTIR (disappearance of νN-H at 3350 cm⁻¹). Stoichiometric endpoint determination prevents chloride counterion excess, which compromises hygroscopicity [4] [7].
Anti-solvent crystallization (ethyl acetate added to HCl-saturated IPA solution) yields monodisperse crystals. Controlled cooling (0.5°C/min) from 50°C to –10°C affords needles with superior flow properties. PXRD analysis confirms Form I polymorphic stability (characteristic peaks at 2θ = 12.8°, 17.2°, 25.4°), which remains unchanged after 6 months at 2–8°C under inert storage [4] [7] [9].
Table 4: Hydrochloride Salt Characterization Data
Property | Conditions/Value | Analytical Method |
---|---|---|
Crystal Form | Needles (Form I) | PXRD |
Decomposition Onset | 210°C | TGA-DSC |
Hygroscopicity | <0.1% weight gain at 80% RH, 25°C | DVS |
Storage Stability | >24 months at 2–8°C under N₂ | HPLC |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: